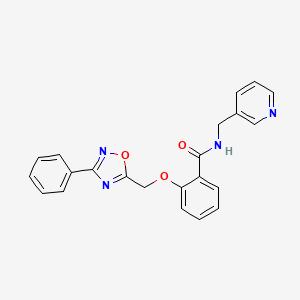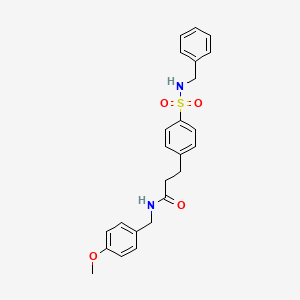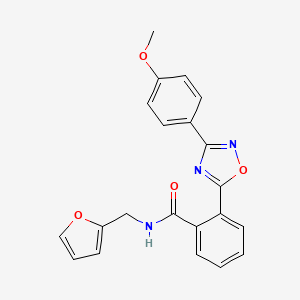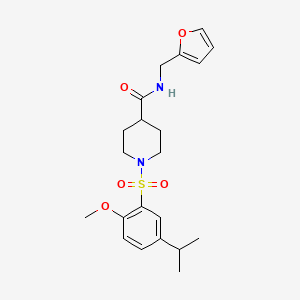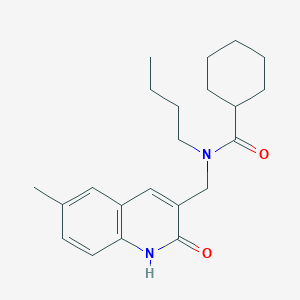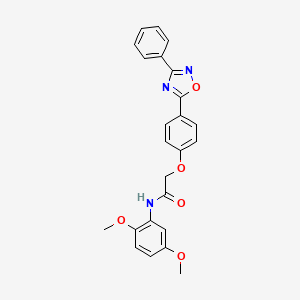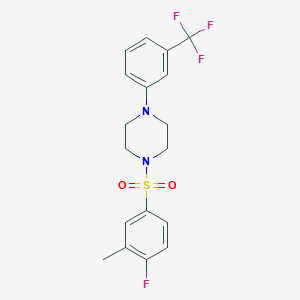
1-benzoyl-N-phenethylindoline-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzoyl-N-phenethylindoline-5-sulfonamide, also known as BPI, is a synthetic compound that belongs to the indoline class of organic compounds. It is a potent inhibitor of carbonic anhydrase enzymes, which are involved in a wide range of physiological processes. BPI has been extensively studied for its potential use in various scientific research applications, including cancer therapy, neuroprotection, and glaucoma treatment.
作用機序
1-benzoyl-N-phenethylindoline-5-sulfonamide works by inhibiting the activity of carbonic anhydrase enzymes, which are involved in a wide range of physiological processes, including pH regulation, ion transport, and bicarbonate production. By inhibiting the activity of these enzymes, this compound disrupts the acid-base balance in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase enzymes, which are involved in a wide range of physiological processes, including pH regulation, ion transport, and bicarbonate production. This compound has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation. Additionally, this compound has been shown to have potential as a treatment for glaucoma, a condition characterized by increased intraocular pressure.
実験室実験の利点と制限
One of the main advantages of using 1-benzoyl-N-phenethylindoline-5-sulfonamide in lab experiments is its potent inhibitory activity against carbonic anhydrase enzymes. This makes it a useful tool for studying the role of these enzymes in various physiological processes and diseases. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on 1-benzoyl-N-phenethylindoline-5-sulfonamide. One area of interest is its potential use as a cancer therapy. Further studies are needed to determine the optimal dosage and administration route for this compound, as well as its potential side effects. Another area of interest is its potential use as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine the potential use of this compound in the treatment of glaucoma and other ocular diseases.
合成法
The synthesis of 1-benzoyl-N-phenethylindoline-5-sulfonamide involves the reaction of 1-benzoylindoline-5-sulfonamide with phenethylamine in the presence of a suitable catalyst. The resulting product is then purified using various chromatographic techniques to obtain pure this compound.
科学的研究の応用
1-benzoyl-N-phenethylindoline-5-sulfonamide has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is cancer therapy. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It works by inhibiting the activity of carbonic anhydrase enzymes, which are overexpressed in many cancer cells and are involved in tumor growth and metastasis.
特性
IUPAC Name |
1-benzoyl-N-(2-phenylethyl)-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c26-23(19-9-5-2-6-10-19)25-16-14-20-17-21(11-12-22(20)25)29(27,28)24-15-13-18-7-3-1-4-8-18/h1-12,17,24H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCDJVOFDHVQDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
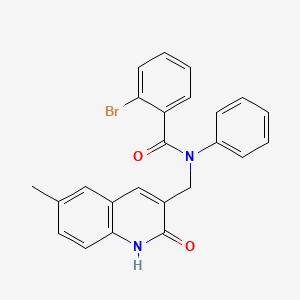
![1-(4-fluorobenzoyl)-N-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7707148.png)

